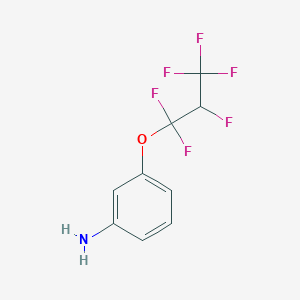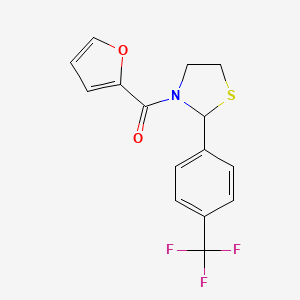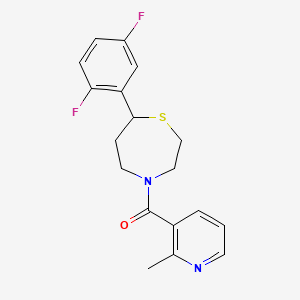
3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” is a chemical compound with the CAS Number: 52328-80-0 . It has a molecular weight of 259.15 . This compound is widely used in scientific experiments and research.
Molecular Structure Analysis
The IUPAC name of this compound is 3-(1,1,2,3,3,3-hexafluoropropoxy)phenylamine . The InChI code is 1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-2-5(16)4-6/h1-4,7H,16H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.15 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthetic Methodologies
Anilines, closely related to the chemical structure of interest, are pivotal in synthesizing a wide variety of compounds. The study by Cho et al. (2000) demonstrates the synthesis of quinolines through an amine exchange reaction between anilines and trialkylamines, catalyzed by ruthenium, showcasing the versatility of anilines in organic synthesis (Cho et al., 2000). Similarly, the work by Wei et al. (2014) on FeOx-supported platinum catalysts for the chemoselective hydrogenation of functionalized nitroarenes to anilines underlines the importance of anilines as intermediates in producing agrochemicals, pharmaceuticals, and dyes, emphasizing environmentally benign technologies (Wei et al., 2014).
Catalysis
The study by Zhao et al. (2019) on the cobalt-catalyzed site-selective functionalization of aniline derivatives with hexafluoroisopropanol presents a method for synthesizing fluoroalkylated anilines. This process uses an earth-abundant metal catalyst, broad substrate scope, and mild reaction conditions, indicating the potential of aniline derivatives in preparing fluorinated functional products (Zhao et al., 2019).
Material Science
In the field of conducting polymers, the work by Venancio et al. (2006) on the oxidative polymerization of aniline to produce azanes, polymeric species with potential applicability in nanoscience, reveals the sensitivity of the polymerization product to the pH of the system. This study highlights the potential of aniline derivatives in creating nano/micro particles for various applications (Venancio et al., 2006). Additionally, Wu and Bein (1994) describe conducting polyaniline filaments prepared in mesoporous channels, demonstrating significant conductivity and suggesting applications in designing nanometer electronic devices (Wu & Bein, 1994).
Mecanismo De Acción
The mechanism of action of “3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline” is not specified in the available resources. Its effects would largely depend on the context of its use, particularly in scientific experiments and research.
Safety and Hazards
Propiedades
IUPAC Name |
3-(1,1,2,3,3,3-hexafluoropropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-2-5(16)4-6/h1-4,7H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHXPOWENLPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2885102.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2885106.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole](/img/structure/B2885107.png)


![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2885110.png)
![N-(1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2885112.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2885117.png)

![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/no-structure.png)
